molecular formula C11H18O B1315546 Spiro[4.6]undecan-1-one CAS No. 106185-60-8

Spiro[4.6]undecan-1-one

Cat. No. B1315546
M. Wt: 166.26 g/mol
InChI Key: HDDCOQCEMZFITD-UHFFFAOYSA-N
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Description

Spiro[4.6]undecan-1-one is a type of spiro compound . Spiro compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . They have intriguing conformational and configurational aspects .


Synthesis Analysis

The synthesis of spiro[4.6]undecan-1-one derivatives has been reported in several studies . These derivatives often contain S and O heterocycles, exhibiting similar [bis(1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles in the spirane units .


Molecular Structure Analysis

The molecular structure of spiro[4.6]undecan-1-one derivatives is quite complex. They exhibit helical disposition of the six-membered rings, and the helix can turn identical with itself after each fourth six-membered ring . The flipping of the six-membered rings transforms one enantiomer into the other, this conformational equilibrium being an enantiomeric inversion .


Chemical Reactions Analysis

Spiro[4.6]undecan-1-one and its derivatives can undergo a wide range of chemical reactions . Most of the reactions described are multicomponent ones with readily available starting materials that produce complex molecular spiro architectures .


Physical And Chemical Properties Analysis

The physical and chemical properties of spiro[4.6]undecan-1-one and its derivatives can vary widely depending on the specific compound. For example, 1,4,8-Trioxaspiro[4.6]undecan-9-one has a density of 1.2±0.1 g/cm3, a boiling point of 341.4±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Chiral Separation and Configuration Determination

Spirocyclic compounds, including derivatives of Spiro[4.6]undecan-1-one, are significant in the pharmaceutical industry for their roles as active pharmaceutical ingredients, catalysts for synthesizing active enantiomers, or as surface modifiers on silica particles to resolve enantiomers. The ability to separate chiral spiro compounds and determine their configuration is crucial for developing pharmaceuticals and understanding their interactions at the molecular level (Liang et al., 2008).

Synthesis and Chemical Reactions

The synthesis of spiro[4.6]undecan-1-one derivatives through C–H insertion reactions has been explored, offering a pathway to α,β′-dioxospirane systems. These synthetic routes highlight the compound's versatility in forming complex molecular architectures, essential for developing new materials and chemicals (Aburel et al., 2000).

Novel Synthetic Routes and Structural Analysis

Research on Spiro[4.6]undecan-1-one derivatives has led to the discovery of novel synthetic routes and structural analyses, providing insights into their chemical behavior and potential applications. These studies contribute to the broader field of organic chemistry, enabling the design and synthesis of new compounds with specific properties for various applications (Ghotekar et al., 2020).

Stereochemistry and Structural Diversity

The exploration of stereochemistry and the synthesis of new spiro[5.5]undecane derivatives have provided valuable information on the structural diversity and potential applications of these compounds. Such research underscores the importance of structural analysis in understanding the properties and functions of spirocyclic compounds (Mihis et al., 2012).

Safety And Hazards

The safety and hazards associated with spiro[4.6]undecan-1-one and its derivatives can also vary widely. For example, 1,4-Dioxaspiro[4.6]undecan-8-one is recommended for use only for research and development by, or directly under the supervision of, a technically qualified individual .

properties

IUPAC Name

spiro[4.6]undecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c12-10-6-5-9-11(10)7-3-1-2-4-8-11/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDCOQCEMZFITD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545295
Record name Spiro[4.6]undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[4.6]undecan-1-one

CAS RN

106185-60-8
Record name Spiro[4.6]undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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